5-(Isoxazol-3-yl)-3-methyl-1H-pyrrole-2-carboxylicacid
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Overview
Description
5-(Isoxazol-3-yl)-3-methyl-1H-pyrrole-2-carboxylic acid is a heterocyclic compound that features both an isoxazole and a pyrrole ring. Heterocyclic compounds are of significant interest in medicinal chemistry due to their diverse biological activities and potential therapeutic applications . The presence of both isoxazole and pyrrole rings in a single molecule makes this compound particularly intriguing for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Isoxazol-3-yl)-3-methyl-1H-pyrrole-2-carboxylic acid typically involves the formation of the isoxazole ring followed by the construction of the pyrrole ring. One common method for synthesizing isoxazoles is the 1,3-dipolar cycloaddition reaction, which involves the reaction of nitrile oxides with alkynes . This reaction can be catalyzed by various metal catalysts such as copper (I) or ruthenium (II), although metal-free methods are also being explored to reduce costs and environmental impact .
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic routes for scalability and cost-effectiveness. This could include the use of continuous flow reactors and microwave-assisted synthesis to improve reaction efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
5-(Isoxazol-3-yl)-3-methyl-1H-pyrrole-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can be employed to modify the functional groups on the isoxazole or pyrrole rings.
Substitution: Electrophilic and nucleophilic substitution reactions can be used to introduce new functional groups onto the rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while substitution reactions could introduce various alkyl or aryl groups .
Scientific Research Applications
5-(Isoxazol-3-yl)-3-methyl-1H-pyrrole-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Researchers are exploring its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 5-(Isoxazol-3-yl)-3-methyl-1H-pyrrole-2-carboxylic acid involves its interaction with specific molecular targets in biological systems. The isoxazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. The pyrrole ring can also participate in various biochemical pathways, contributing to the compound’s overall biological effects .
Comparison with Similar Compounds
Similar Compounds
Isoxazole: A five-membered ring with one oxygen and one nitrogen atom.
Pyrrole: A five-membered ring with one nitrogen atom.
Thiazole: A five-membered ring with one sulfur and one nitrogen atom.
Oxazole: A five-membered ring with one oxygen and one nitrogen atom.
Uniqueness
The uniqueness of 5-(Isoxazol-3-yl)-3-methyl-1H-pyrrole-2-carboxylic acid lies in the combination of the isoxazole and pyrrole rings within a single molecule. This dual-ring structure provides a unique set of chemical and biological properties that are not found in compounds containing only one of these rings .
Properties
Molecular Formula |
C9H8N2O3 |
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Molecular Weight |
192.17 g/mol |
IUPAC Name |
3-methyl-5-(1,2-oxazol-3-yl)-1H-pyrrole-2-carboxylic acid |
InChI |
InChI=1S/C9H8N2O3/c1-5-4-7(6-2-3-14-11-6)10-8(5)9(12)13/h2-4,10H,1H3,(H,12,13) |
InChI Key |
OKDQCGNQFMXJIB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(NC(=C1)C2=NOC=C2)C(=O)O |
Origin of Product |
United States |
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